molecular formula C18H16F3N3OS B11118257 2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11118257
M. Wt: 379.4 g/mol
InChI Key: ZODQQNRUJUXYLL-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C24H20F3N3OS. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridylsulfanyl moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE typically involves the reaction of substituted pyridines with cyanoacetamides under controlled conditions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates to yield cyanoacetamide derivatives . The reaction conditions often involve solvent-free methods or the use of mild heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction pathway and conditions employed.

Scientific Research Applications

2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-PHENYLACETAMIDE
  • 2-{[3-CYANO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-PHENYLACETAMIDE
  • 2-{[3-CYANO-6-(4-PROPOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-PHENYLACETAMIDE

Uniqueness

The uniqueness of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C18H16F3N3OS

Molecular Weight

379.4 g/mol

IUPAC Name

2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C18H16F3N3OS/c1-10-4-5-14(12(3)6-10)23-16(25)9-26-17-13(8-22)11(2)7-15(24-17)18(19,20)21/h4-7H,9H2,1-3H3,(H,23,25)

InChI Key

ZODQQNRUJUXYLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C(F)(F)F)C)C#N)C

Origin of Product

United States

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